molecular formula C7H8O3S B6252167 methyl (2R)-2-hydroxy-2-(thiophen-3-yl)acetate CAS No. 1152170-62-1

methyl (2R)-2-hydroxy-2-(thiophen-3-yl)acetate

Cat. No.: B6252167
CAS No.: 1152170-62-1
M. Wt: 172.2
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Description

Methyl (2R)-2-hydroxy-2-(thiophen-3-yl)acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2R)-2-hydroxy-2-(thiophen-3-yl)acetate can be synthesized through the esterification of (2R)-2-hydroxy-2-(thiophen-3-yl)acetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-hydroxy-2-(thiophen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation with bromine in acetic acid, nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide in sulfuric acid.

Major Products Formed

    Oxidation: Methyl (2R)-2-oxo-2-(thiophen-3-yl)acetate.

    Reduction: Methyl (2R)-2-hydroxy-2-(thiophen-3-yl)methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Methyl (2R)-2-hydroxy-2-(thiophen-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R)-2-hydroxy-2-(thiophen-3-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the ester and hydroxyl groups can form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(thiophen-3-yl)acetate: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain biological contexts.

    Methyl 2-hydroxy-2-(furan-3-yl)acetate: Contains a furan ring instead of a thiophene ring, which can affect its electronic properties and reactivity.

    Methyl 2-hydroxy-2-(pyridin-3-yl)acetate: Contains a pyridine ring, which introduces basicity and can participate in different types of interactions compared to the thiophene ring.

Uniqueness

Methyl (2R)-2-hydroxy-2-(thiophen-3-yl)acetate is unique due to the presence of both a hydroxyl group and a thiophene ring. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

1152170-62-1

Molecular Formula

C7H8O3S

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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